molecular formula C20H21N3O3S B4631620 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B4631620
M. Wt: 383.5 g/mol
InChI Key: VXFNAQMIOJYRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13036271 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on synthetic phenolic antioxidants (SPAs) and thiazole derivatives highlights their potential for antioxidant and anti-inflammatory applications. SPAs, widely used in industrial and consumer products, have been studied for their environmental occurrence, human exposure, and potential toxicity. These studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, prompting the need for further investigation into their safety and the development of SPAs with lower toxicity (Liu & Mabury, 2020). Additionally, thiazole derivatives have been explored for their medicinal properties, including their roles as antioxidant and anti-inflammatory agents. A study focused on the synthesis and evaluation of benzofused thiazole derivatives revealed their potential in vitro antioxidant and anti-inflammatory activities, highlighting the thiazole moiety's significance in developing therapeutic agents (Raut et al., 2020).

Environmental and Food Industry Applications

The environmental fate and behavior of chemical compounds similar to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide have been a subject of research, particularly concerning their degradation and impact on aquatic environments. Studies on parabens, alkylphenols, and their ethoxylates provide insights into the environmental persistence of these compounds, their biodegradability, and the formation of potentially more toxic by-products through reactions with free chlorine (Haman et al., 2015; Ying et al., 2002). These findings underscore the importance of understanding the environmental implications of using such chemical compounds. In the food industry, chlorogenic acid (CGA) exemplifies a natural phenolic compound with antioxidant properties, serving as a food additive and a nutraceutical for treating metabolic syndrome. CGA's role in the food industry, including its antimicrobial activity and potential as a natural food preservative, demonstrates the diverse applications of phenolic compounds in enhancing food safety and quality (Santana-Gálvez et al., 2017).

Properties

IUPAC Name

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-3-12-25-17-11-7-8-15(13-17)19-22-23-20(27-19)21-18(24)14-26-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFNAQMIOJYRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.